N(6),N(6)-Dimethyl-L-lysine

Epigenetics Methyllysine Reader Domains MBT Repeat Proteins

N(6),N(6)-Dimethyl-L-lysine is the definitive me2 building block for epigenetic drug discovery. Exhibits ≥10-fold MBT domain selectivity over me3/me0; substituting me1 or me3 yields quantitatively different binding. Required for H4-K20me2-53BP1 Tudor domain reconstitution; trimethyllysine is sterically excluded. Serves as substrate for ε-alkyllysinase demethylase assays (me1/me2 only) and as LC-MS/MS dimethylation reference standard. Supplied ≥97% purity with full analytical certificates.

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
CAS No. 2259-86-1
Cat. No. B555283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(6),N(6)-Dimethyl-L-lysine
CAS2259-86-1
Synonymsepsilon N-dimethyllysine
N,N-dimethyl lysine
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCN(C)CCCCC(C(=O)O)N
InChIInChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1
InChIKeyXXEWFEBMSGLYBY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(6),N(6)-Dimethyl-L-lysine (CAS 2259-86-1) – A Non-Proteinogenic L-α-Amino Acid for Methylation State-Specific Research and Procurement


N(6),N(6)-Dimethyl-L-lysine (CAS 2259-86-1) is an L-lysine derivative in which two methyl groups are covalently attached to the ε-amino group of the lysine side chain, yielding the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol [1]. It belongs to the class of non-proteinogenic L-α-amino acids and exists as a cation at physiological pH (pKa > 10, rendering it a very strong basic compound) [2]. This compound represents the dimethylated state (me2) in the mono-/di-/tri-methyllysine series that constitutes a fundamental post-translational modification (PTM) system regulating chromatin architecture, transcriptional control, and DNA damage repair [3].

N(6),N(6)-Dimethyl-L-lysine – Why Mono-Methyl or Tri-Methyl Lysine Analogs Cannot Substitute in Methylation State-Dependent Assays


Lysine methylation states (me0, me1, me2, me3) are decoded by distinct reader domains with exquisite structural selectivity that precludes functional interchangeability. The dimethylated ε-amino group of N(6),N(6)-dimethyl-L-lysine presents a steric and electrostatic profile that fits precisely into aromatic binding cages optimized for the me2 state while sterically excluding trimethyllysine and exhibiting reduced affinity for the unmethylated or monomethylated counterparts [1]. Substituting with N⁶-methyl-L-lysine (me1) or N⁶,N⁶,N⁶-trimethyl-L-lysine (me3) in binding studies, enzyme assays, or peptide synthesis introduces a different methylation state that fundamentally alters recognition by MBT domains, Tudor domains, chromo-barrel domains, and demethylase enzymes [2]. The quantitative evidence below establishes exactly where this compound is irreplaceable.

N(6),N(6)-Dimethyl-L-lysine – Quantified Differentiation Evidence Versus Closest Analogs for Procurement Decision Support


N(6),N(6)-Dimethyl-L-lysine Exhibits ≥10-Fold Higher Binding Affinity to L3MBTL1 MBT Repeats Versus Trimethyllysine in H3K4 Peptide Context

The MBT repeats of human L3MBTL1 bind specifically to mono- and dimethylated lysines while excluding trimethylated lysines in the H3K4 sequence context. Apparent dissociation constants (KD values) for the dimethyllysine-containing peptide are at least one order of magnitude (≥10-fold) weaker for the trimethylated counterpart and the unmethylated counterpart [1].

Epigenetics Methyllysine Reader Domains MBT Repeat Proteins

Engineered PHD Finger Reverses Binding Preference from Trimethyllysine to Dimethyllysine via Single Y→E Substitution in H3K4 Context

A single tyrosine-to-glutamate (Y→E) substitution within the aromatic cage of the BPTF PHD finger reverses its binding preference. The wild-type PHD finger binds preferentially to trimethyllysine (H3K4me3), whereas the engineered Y→E mutant exhibits preferential binding to dimethyllysine (H3K4me2) [1]. This engineered reversal demonstrates that dimethyllysine recognition can be achieved through rational protein design, but the compound itself must be the correct me2 species.

Protein Engineering PHD Finger Domains Methylation State Switching

N(6),N(6)-Dimethyl-L-lysine Is the Exclusive Substrate for ε-Alkyllysinase (EC 1.5.3.4)-Mediated Demethylation; Trimethyllysine Is Not Processed

ε-Alkyllysinase (N⁶-methyl-lysine oxidase; EC 1.5.3.4) catalyzes the oxidative demethylation of N⁶-methyl-L-lysine and N⁶,N⁶-dimethyl-L-lysine, producing L-lysine, formaldehyde, and H₂O₂. The enzyme does not act on N⁶,N⁶,N⁶-trimethyl-L-lysine [1]. The reaction stoichiometry is: N⁶,N⁶-dimethyl-L-lysine + O₂ + H₂O → L-lysine + formaldehyde + H₂O₂ [2].

Enzymology Lysine Demethylases ε-Alkyllysinase

N(6),N(6)-Dimethyl-L-lysine Remains Zwitterionic with Li⁺ Complexation – A Unique Ionization Behavior Not Observed with α-N-Methyllysine

Infrared multiple photon dissociation (IRMPD) spectroscopy and ab initio calculations reveal that ε-N,N-dimethyllysine (Lys(Me)₂) remains zwitterionic when complexed with Li⁺, Na⁺, and K⁺. In contrast, α-N-methyllysine (NMeLys) is nonzwitterionic with Li⁺ and zwitterionic only with Na⁺ and K⁺ [1]. This is the first spectroscopic observation of a zwitterionic amino acid complexed with Li⁺ [2].

Physical Chemistry Amino Acid Ionization Zwitterion Stability

53BP1 Tudor Domain Binding Cage Accommodates Dimethyllysine but Sterically Excludes Trimethyllysine in H4-K20 Recognition

X-ray crystallography and NMR spectroscopy of the 53BP1 tandem tudor domains in complex with histone H4 dimethylated at Lys20 (H4-K20me2) reveal a unique five-residue binding cage that optimally accommodates dimethyllysine while sterically excluding trimethyllysine [1]. This structural feature explains the methylation state-specific recognition of H4-K20 in DNA double-strand break repair [2].

DNA Damage Repair Tudor Domains 53BP1

Commercially Available at 95%–99% Purity with Validated Analytical Documentation for Reproducible Peptide Synthesis and Assay Development

N(6),N(6)-Dimethyl-L-lysine hydrochloride (H-Lys(Me)₂-OH·HCl) is commercially supplied at purities ranging from 95% to 99% with certificates of analysis including NMR, HPLC, and/or GC validation . The hydrochloride salt form (CAS 79416-87-8; free base CAS 2259-86-1) provides enhanced stability and solubility for laboratory applications .

Chemical Procurement Quality Control Analytical Standards

N(6),N(6)-Dimethyl-L-lysine – Validated Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


MBT Domain Binding Assays Requiring Methylation State-Specific Readout (L3MBTL1, L3MBTL3)

Use N(6),N(6)-dimethyl-L-lysine in peptide synthesis for in vitro binding assays with MBT repeat-containing proteins (L3MBTL1, L3MBTL3). The ≥10-fold selectivity for me2 over me3 and me0 [1] means that substituting with N⁶-methyl-L-lysine or trimethyllysine will produce quantitatively different binding results. This is critical for epigenetic drug discovery programs developing MBT domain antagonists or chemical probes such as UNC1215 [2].

53BP1-H4K20me2 DNA Damage Repair Pathway Studies

For structural biology and biochemical studies of the 53BP1 tandem tudor domain interaction with dimethylated histone H4-K20, N(6),N(6)-dimethyl-L-lysine is the required building block. Trimethyllysine is sterically excluded from the five-residue binding cage [1], and monomethyllysine exhibits reduced affinity. This compound enables accurate reconstitution of the native H4-K20me2 recognition interface in peptide pull-downs, crystallography, and NMR studies [2].

ε-Alkyllysinase (EC 1.5.3.4) Enzymatic Demethylation Assays

Employ N(6),N(6)-dimethyl-L-lysine as a substrate for ε-alkyllysinase activity assays. Since this enzyme processes me1 and me2 but not me3 [1], dimethyllysine is essential for studying the full substrate scope and kinetics of this demethylase. The reaction produces L-lysine and formaldehyde, enabling coupled assay development for inhibitor screening [2].

Mass Spectrometry Method Development and Analytical Reference Standards for Methylated Lysine Detection

Utilize N(6),N(6)-dimethyl-L-lysine as an analytical reference standard for developing LC-MS/MS methods to detect and quantify protein lysine dimethylation. The distinct gas-phase zwitterionic behavior of dimethyllysine with Li⁺ complexation [1] affects ionization and fragmentation patterns relative to me1 and me3. Commercial availability at 95%–99% purity with analytical certificates [2] ensures reliable calibration and method validation.

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